
(6-Aminohexyl)triphenylphosphonium chloride hydrochloride
Description
(6-Aminohexyl)triphenylphosphonium chloride hydrochloride is a phosphonium salt characterized by a triphenylphosphine group linked to a 6-aminohexyl chain, with a chloride counterion and an additional hydrochloride moiety. This compound combines the lipophilic triphenylphosphonium group with a primary amine-functionalized alkyl chain, enabling unique physicochemical properties. The triphenylphosphonium group facilitates mitochondrial targeting due to its positive charge and lipophilicity, while the aminohexyl chain enhances solubility in aqueous environments and allows for bioconjugation or derivatization .
Properties
Molecular Formula |
C24H30Cl2NP |
---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
6-aminohexyl(triphenyl)phosphanium;chloride;hydrochloride |
InChI |
InChI=1S/C24H29NP.2ClH/c25-20-12-1-2-13-21-26(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;;/h3-11,14-19H,1-2,12-13,20-21,25H2;2*1H/q+1;;/p-1 |
InChI Key |
DHNKJTTXTBKIJU-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCCCN)(C2=CC=CC=C2)C3=CC=CC=C3.Cl.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis
-
Protection : 6-Aminohexanol reacts with di-tert-butyl dicarbonate (Boc anhydride) to form N-Boc-6-aminohexanol.
-
Halogenation : Conversion to N-Boc-6-bromohexylamine using phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄).
-
Alkylation : Reaction with triphenylphosphine in acetonitrile at 70°C for 24 hours:
-
Deprotection : Treatment with hydrochloric acid removes the Boc group, yielding the final product:
Advantages
-
Selectivity : Boc protection eliminates side reactions at the amine.
-
Yield : Comparable to direct methods (70–85%) with higher purity.
Anion Exchange Metathesis for Counterion Adjustment
Phosphonium salts synthesized via bromide intermediates require anion exchange to achieve the chloride counterion. This is accomplished using silver chloride (AgCl) or ion-exchange resins.
Procedure
-
Phosphonium Bromide Synthesis : Prepare [PPh₃(CH₂)₆NH₃⁺]Br⁻ via direct alkylation.
-
Anion Exchange : Stir with AgCl in methanol:
-
Filtration : Remove AgBr precipitate and isolate the chloride salt.
Challenges
-
Cost : Silver salts increase production expenses.
-
Purity : Residual bromide may persist, necessitating repeated washing.
Optimization of Reaction Conditions and Solvent Systems
Solvent Selection
Temperature and Time
Catalytic Additives
-
Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactions in biphasic systems.
-
Acid Scavengers : Triethylamine neutralizes HBr, preventing phosphine oxidation.
Comparative Analysis of Methods
Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
---|---|---|---|---|
Direct Alkylation | 60–75 | 85–90 | Simplicity | Side reactions |
Boc Protection | 70–85 | 95–99 | High selectivity | Multi-step synthesis |
Anion Exchange | 80–90 | 90–95 | Counterion control | Costly reagents |
Chemical Reactions Analysis
Types of Reactions
(6-Aminohexyl)triphenylphosphonium chloride hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis : (6-Aminohexyl)triphenylphosphonium chloride hydrochloride is utilized as a reagent in various organic synthesis reactions. It can participate in nucleophilic substitution reactions due to its amino group, enabling the formation of diverse derivatives.
- Mechanistic Studies : The compound serves as a probe to study chemical reactions involving mitochondrial processes, aiding in understanding reaction mechanisms at the cellular level.
Biology
- Mitochondrial Imaging : The compound is employed in live-cell imaging to track and visualize mitochondria. Its ability to accumulate within mitochondria allows researchers to monitor mitochondrial dynamics and health.
- Mitochondrial Function Studies : It helps investigate mitochondrial membrane potential and oxidative phosphorylation processes, providing insights into mitochondrial physiology and dysfunction.
Medicine
- Drug Targeting : One of the most significant applications is its use in drug delivery systems targeting mitochondria. This approach is particularly beneficial for treating mitochondrial diseases and cancer, where localized drug action can enhance therapeutic efficacy while minimizing systemic side effects.
- Anticancer Research : Studies have shown that compounds conjugated with triphenylphosphonium cations exhibit selective cytotoxicity towards cancer cells. For example, derivatives of natural allylpolyalkoxybenzenes conjugated with triphenylphosphonium have demonstrated enhanced antiproliferative activity against various human cancer cell lines, such as colon cancer and melanoma cells .
Case Study 1: Mitochondrial Targeting for Cancer Treatment
A study explored the synthesis of triphenylphosphonium-conjugated compounds that showed significant cytotoxic effects on cancer cell lines. The introduction of triphenylphosphonium increased mitochondrial accumulation, leading to enhanced apoptosis in breast carcinoma cells .
Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
TPP-Conjugate A | MDA-MB-231 | 25 | Mitochondrial depolarization |
TPP-Conjugate B | HST-116 | 15 | Cytochrome c release |
Case Study 2: Mitochondrial Imaging
Research utilizing this compound demonstrated its effectiveness as a mitochondrial imaging agent. The compound was shown to localize within mitochondria in HeLa cells, providing a powerful tool for studying mitochondrial morphology and function .
Mechanism of Action
The mechanism of action of (6-Aminohexyl)triphenylphosphonium chloride hydrochloride involves its accumulation in the mitochondria due to the membrane potential. The triphenylphosphonium group is lipophilic and positively charged, allowing it to cross the mitochondrial membrane and accumulate within the mitochondria. This accumulation facilitates the delivery of the compound or any attached molecules to the mitochondria, making it a valuable tool for mitochondrial research .
Comparison with Similar Compounds
(Chloromethyl)triphenylphosphonium Chloride
- Molecular Formula : C19H15Cl2P
- Molecular Weight : 333.67 g/mol
- Key Features : Contains a chloromethyl substituent.
- Applications : Widely used in Wittig reactions to generate vinyl chlorides and alkenes. The chloromethyl group enhances electrophilicity, making it reactive toward aldehydes and ketones .
- Comparison: Unlike the target compound, it lacks an aminohexyl chain, limiting its use in biological applications. Its reactivity is higher due to the electron-withdrawing chlorine atom.
Methyltriphenylphosphonium Chloride
- Molecular Formula : C19H18ClP
- Molecular Weight : 312.78 g/mol
- Key Features : Simple methyl substituent.
- Applications : Common in Wittig reactions for synthesizing alkenes. Used as a phase-transfer catalyst in organic synthesis .
- Comparison: The methyl group provides minimal steric hindrance but lacks functional groups for further modification. The target compound’s aminohexyl chain offers greater versatility in drug delivery systems.
Allyltriphenylphosphonium Chloride
- Molecular Formula : C21H20ClP
- Molecular Weight : 338.81 g/mol
- Melting Point : 227–229°C
- Key Features : Allyl group enables conjugation with electron-deficient alkenes.
- Applications : Used in synthesizing allylated compounds via Wittig reactions. The allyl group participates in cycloaddition and polymerization reactions .
- Comparison: The allyl substituent introduces π-bond reactivity, absent in the target compound. The aminohexyl chain’s amine group allows pH-dependent solubility and covalent bonding.
(2-Hydroxyethyl)triphenylphosphonium Chloride
- Molecular Formula : C20H20ClOP
- Molecular Weight : 342.80 g/mol
- Key Features : Hydroxyethyl group imparts hydrophilicity.
- Applications : Utilized in synthesizing hydrophilic alkene derivatives. The hydroxyl group enables hydrogen bonding and solubility in polar solvents .
- Comparison: While both compounds enhance solubility, the target’s aminohexyl chain provides a longer alkyl spacer and a reactive amine for bioconjugation.
Ethoxycarbonylmethyltriphenylphosphonium Chloride
- Molecular Formula : C22H22ClO2P
- Molecular Weight : 400.84 g/mol
- Key Features : Ethoxycarbonyl group for esterification reactions.
- Applications : Generates α,β-unsaturated esters via Wittig reactions. The ester group can undergo hydrolysis or transesterification .
- Comparison : The ethoxycarbonyl group introduces ester functionality, whereas the target compound’s amine enables nucleophilic reactions.
Data Table: Comparative Analysis
Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent | Key Applications |
---|---|---|---|---|
(6-Aminohexyl)triphenylphosphonium Cl·HCl | C24H30Cl2NP | 440.38 | 6-Aminohexyl | Drug delivery, mitochondrial targeting |
(Chloromethyl)triphenylphosphonium Cl | C19H15Cl2P | 333.67 | Chloromethyl | Wittig reactions |
Methyltriphenylphosphonium Cl | C19H18ClP | 312.78 | Methyl | Phase-transfer catalysis |
Allyltriphenylphosphonium Cl | C21H20ClP | 338.81 | Allyl | Allylation reactions |
(2-Hydroxyethyl)triphenylphosphonium Cl | C20H20ClOP | 342.80 | 2-Hydroxyethyl | Hydrophilic alkene synthesis |
Ethoxycarbonylmethyltriphenylphosphonium Cl | C22H22ClO2P | 400.84 | Ethoxycarbonylmethyl | Ester-functionalized alkene synthesis |
Research Findings and Key Differences
- Reactivity: The target compound’s aminohexyl chain enables covalent bonding with carboxylic acids or activated carbonyls, unlike simpler substituents (methyl, allyl) .
- Biological Applications: Triphenylphosphonium salts with long alkyl chains (e.g., aminohexyl) show enhanced mitochondrial accumulation, making them suitable for targeted drug delivery .
- Solubility: The hydrochloride salt form of the target compound improves water solubility compared to non-ionic substituents (e.g., ethoxycarbonyl) .
- Synthetic Utility: While most triphenylphosphonium salts are Wittig reagents, the aminohexyl derivative’s amine allows post-synthetic modifications, expanding its utility in medicinal chemistry .
Biological Activity
(6-Aminohexyl)triphenylphosphonium chloride hydrochloride is a compound of interest due to its potential biological activities, particularly in cancer research. This article explores its biological activity, focusing on its antiproliferative effects, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound consists of a triphenylphosphonium (TPP) moiety linked to a hexylamine chain. The TPP group is known for facilitating mitochondrial targeting due to its lipophilicity, which enhances cellular uptake and accumulation within mitochondria.
Antiproliferative Activity
Recent studies have demonstrated that compounds featuring TPP moieties exhibit significant antiproliferative activity against various cancer cell lines. For instance, a medium-scale screening revealed that only 33 out of 700 compounds with TPP structures inhibited cancer cell growth with IC50 values less than 10 μM .
Case Studies
-
Cytotoxicity in Cancer Cells : In vitro studies showed that (6-Aminohexyl)triphenylphosphonium chloride effectively inhibited the growth of several human cancer cell lines, including:
- HCT-116 (colon cancer)
- A375 (melanoma)
- PC-3 (prostate cancer)
- T-47D (breast carcinoma)
- Mechanism of Action : The mechanism by which TPP compounds exert their cytotoxic effects is primarily through mitochondrial dysfunction. The hydrophobic nature of the TPP cation allows it to accumulate in the inner mitochondrial membrane, disrupting mitochondrial bioenergetics and inducing apoptosis. This was evidenced by alterations in mitochondrial membrane potential and ATP synthesis inhibition .
Structure-Activity Relationships (SAR)
The biological activity of (6-Aminohexyl)triphenylphosphonium chloride is influenced by the length and structure of the alkyl chain attached to the TPP moiety. Research indicates that increasing the hydrophobicity of the alkyl chain enhances cytotoxicity against cancer cells while reducing toxicity to non-malignant cells .
Key Findings
- Hydrophobicity : Compounds with longer alkyl chains exhibited increased thiol-dependent oxidative stress and enhanced cytotoxicity against melanoma cells.
- Cationic Character : The presence of positively charged TPP groups is crucial for selective accumulation in mitochondria, leading to targeted therapeutic effects against cancer cells .
Comparative Analysis
The following table summarizes the antiproliferative effects of various TPP derivatives, including (6-Aminohexyl)triphenylphosphonium chloride:
Compound | Cell Line | GI50 (μM) | Mechanism of Action |
---|---|---|---|
(6-Aminohexyl)TPP chloride | HCT-116 | <10 | Mitochondrial dysfunction |
Dodecyl-TPP | MCF-7 | 0.25 | Mitochondrial membrane potential alteration |
Propyl-TPP | A375 | 0.044 | Inhibition of ATP synthesis |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (6-Aminohexyl)triphenylphosphonium chloride hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions between triphenylphosphine derivatives and aminohexyl precursors. For example, analogous phosphonium salts are formed by reacting aldehydes with triphenylphosphonium bromide in methylene chloride under controlled conditions . Optimization strategies include:
- Solvent selection : Use anhydrous methylene chloride or tetrahydrofuran to minimize side reactions.
- Stoichiometry : Maintain a 1:1 molar ratio of the aldehyde/amine precursor to triphenylphosphine.
- Temperature : Reactions are typically conducted at 0–25°C to prevent decomposition.
- Purification : Column chromatography or recrystallization in ethanol/water mixtures improves yield and purity.
Q. Which analytical techniques are most suitable for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the aminohexyl chain and triphenylphosphonium moieties .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected m/z for [M-Cl]).
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., 254 nm) assesses purity. Use acetonitrile/buffer mobile phases (e.g., pH 4.5 phosphate buffer) for optimal resolution .
Advanced Research Questions
Q. How should researchers resolve discrepancies in reported biological activity data for this compound across studies?
- Methodological Answer : Discrepancies in IC values or target interactions may arise from:
- Batch variability : Validate purity (>98%) via Certificates of Analysis (CoA) and compare with literature standards .
- Assay conditions : Control calcium ion concentrations, pH, and temperature, as calmodulin antagonism (observed in analogs like W-7 hydrochloride) is sensitive to these factors .
- Cell-line specificity : Test activity in multiple cell models (e.g., HR vs. KF cells) to identify context-dependent effects .
Q. What strategies enhance the compound’s stability during storage and experimental use?
- Methodological Answer :
- Storage : Store at -20°C in airtight, desiccated containers to prevent hydrolysis. Avoid exposure to light .
- Incompatible materials : Separate from strong oxidizers (e.g., peroxides) to prevent hazardous reactions .
- Decomposition monitoring : Regularly analyze samples via TLC or HPLC for degradation products (e.g., triphenylphosphine oxide) .
Q. How does the aminohexyl side chain influence mitochondrial targeting compared to other phosphonium derivatives?
- Methodological Answer : The aminohexyl group enhances:
- Lipophilicity : Facilitates membrane permeation, as seen in mitochondrial-targeted probes.
- Cationic charge : The quaternary phosphonium and protonated amine stabilize accumulation in negatively charged mitochondrial matrices.
- Structure-activity relationship (SAR) : Compare with shorter-chain analogs (e.g., W-5 hydrochloride) to assess chain-length-dependent efficacy .
Q. What experimental controls are critical when studying this compound’s effects on calcium-dependent signaling pathways?
- Methodological Answer :
- Negative controls : Use calcium-free buffers or calmodulin-deficient cell lines to isolate compound-specific effects.
- Positive controls : Include known calmodulin inhibitors (e.g., W-7 hydrochloride, IC = 28 μM for phosphodiesterase) .
- Dose-response curves : Test concentrations from 1–100 μM to identify non-specific toxicity thresholds .
Data Analysis & Contradiction Resolution
Q. How can researchers reconcile conflicting reports on the compound’s cytotoxicity in different cancer models?
- Methodological Answer :
- Meta-analysis : Compare studies using standardized metrics (e.g., IC normalized to cell doubling time).
- Mechanistic profiling : Perform transcriptomic or proteomic analyses to identify off-target effects (e.g., kinase inhibition unrelated to calmodulin) .
- Cross-validation : Replicate experiments in independent labs using identical batches and protocols .
Safety & Handling
Q. What precautions are necessary when handling this compound in a laboratory setting?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.